1-(2-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}acetyl)imidazolidin-2-one
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Overview
Description
1-(2-{(4-Methylphenyl)methylamino}acetyl)imidazolidin-2-one is a complex organic compound that features a unique combination of functional groups, including an imidazolidinone ring, a propargyl group, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{(4-Methylphenyl)methylamino}acetyl)imidazolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Imidazolidinone Ring: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone core.
Introduction of the Propargyl Group: The propargyl group can be introduced via a nucleophilic substitution reaction, where a propargyl halide reacts with a suitable nucleophile.
Attachment of the Substituted Phenyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction, where the phenyl group is introduced to the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-{(4-Methylphenyl)methylamino}acetyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazolidinone ring can be reduced under specific conditions to form amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(2-{(4-Methylphenyl)methylamino}acetyl)imidazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-{(4-Methylphenyl)methylamino}acetyl)imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds containing the imidazole ring, such as histidine and histamine.
Propargyl Compounds: Molecules with a propargyl group, like propargyl alcohol and propargylamine.
Substituted Phenyl Compounds: Various aromatic compounds with different substituents on the phenyl ring.
Uniqueness
1-(2-{(4-Methylphenyl)methylamino}acetyl)imidazolidin-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.
Properties
IUPAC Name |
1-[2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-3-9-18(11-14-6-4-13(2)5-7-14)12-15(20)19-10-8-17-16(19)21/h1,4-7H,8-12H2,2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYNMJMZGFAKDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC#C)CC(=O)N2CCNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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